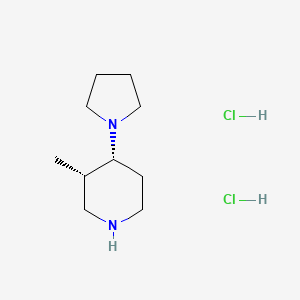
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves several steps. One common method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde . This intermediate can be further modified to obtain various analogs of the final product. Industrial production methods often utilize flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Analyse Chemischer Reaktionen
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can be compared with other piperidine derivatives, such as:
(3S,4R)-3-hydroxypiperidine-4-carboxylic acid: This compound is synthesized through a similar enantioselective multistage process.
Spiropiperidines: These compounds have a spirocyclic structure and are used in various pharmacological applications.
Condensed piperidines: These derivatives have additional fused rings and are studied for their unique chemical properties. The uniqueness of this compound lies in its specific stereochemistry and the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C10H22Cl2N2 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
(3S,4R)-3-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-8-11-5-4-10(9)12-6-2-3-7-12;;/h9-11H,2-8H2,1H3;2*1H/t9-,10+;;/m0../s1 |
InChI-Schlüssel |
AIWWJXISDQYETG-JXGSBULDSA-N |
Isomerische SMILES |
C[C@H]1CNCC[C@H]1N2CCCC2.Cl.Cl |
Kanonische SMILES |
CC1CNCCC1N2CCCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
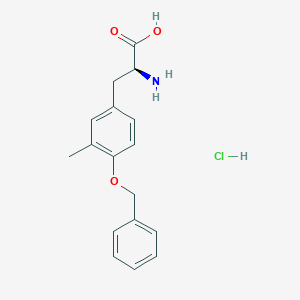
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
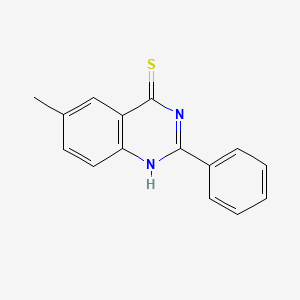
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)




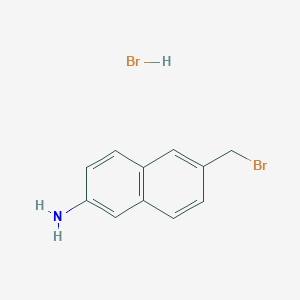
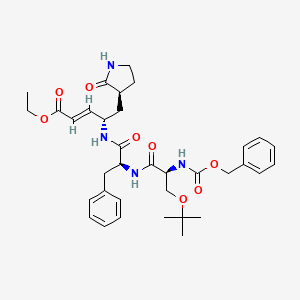


![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)
